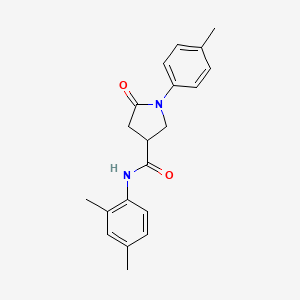![molecular formula C26H21BrN2O B11559900 N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide](/img/structure/B11559900.png)
N'-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a biphenyl group, a bromonaphthalene moiety, and an acetohydrazide linkage, making it a subject of interest for researchers in organic chemistry and related disciplines.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide typically involves a multi-step process. One common method includes the condensation reaction between 4-bromonaphthalene-1-carbaldehyde and 1-(biphenyl-4-yl)ethanone hydrazone under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the temperature maintained between 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
化学反应分析
Types of Reactions
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the hydrazide group to an amine.
Substitution: The bromine atom in the naphthalene ring can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in ethanol, lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
作用机制
The mechanism of action of N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound’s hydrazide group can form hydrogen bonds with biological macromolecules, influencing their structure and function. Additionally, the biphenyl and bromonaphthalene moieties may interact with hydrophobic regions of proteins, affecting their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity or disruption of cellular processes.
相似化合物的比较
Similar Compounds
- N’-[(1E)-1-(4-bromophenyl)ethylidene]-2-(1-naphthyl)acetohydrazide
- N4,N4-Di(biphenyl-4-yl)-N4′-(naphthalen-1-yl)-N4′-phenyl-biphenyl-4,4′-diamine
Uniqueness
N’-[(1E)-1-(biphenyl-4-yl)ethylidene]-2-(4-bromonaphthalen-1-yl)acetohydrazide stands out due to its unique combination of biphenyl and bromonaphthalene groups, which confer distinct chemical and biological properties. This compound’s structural features enable it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
属性
分子式 |
C26H21BrN2O |
|---|---|
分子量 |
457.4 g/mol |
IUPAC 名称 |
2-(4-bromonaphthalen-1-yl)-N-[(E)-1-(4-phenylphenyl)ethylideneamino]acetamide |
InChI |
InChI=1S/C26H21BrN2O/c1-18(19-11-13-21(14-12-19)20-7-3-2-4-8-20)28-29-26(30)17-22-15-16-25(27)24-10-6-5-9-23(22)24/h2-16H,17H2,1H3,(H,29,30)/b28-18+ |
InChI 键 |
BRQCAXCTPOMZLC-MTDXEUNCSA-N |
手性 SMILES |
C/C(=N\NC(=O)CC1=CC=C(C2=CC=CC=C12)Br)/C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
CC(=NNC(=O)CC1=CC=C(C2=CC=CC=C12)Br)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-{[2-amino-5-cyano-6-(methylsulfanyl)pyrimidin-4-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B11559818.png)
![N'-[(3E)-5-bromo-1,7-dimethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B11559822.png)
![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-2-(4-fluorophenyl)-1,3-benzoxazol-5-amine](/img/structure/B11559825.png)
![2-[(4-chlorobenzyl)sulfanyl]-N'-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11559828.png)
![2-[(E)-{2-[(3-bromophenoxy)acetyl]hydrazinylidene}methyl]phenyl acetate](/img/structure/B11559836.png)
![N-{(1Z)-3-[(2E)-2-(4-tert-butylbenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11559838.png)
![2-(4-bromo-2-methoxyphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11559840.png)

![N-[3-(1,3-benzoxazol-2-yl)phenyl]-2-(4-bromophenoxy)-2-methylpropanamide](/img/structure/B11559846.png)

![N-[(1Z)-3-[(2E)-2-(4-methoxybenzylidene)hydrazinyl]-3-oxo-1-(4-propoxyphenyl)prop-1-en-2-yl]benzamide](/img/structure/B11559862.png)
![17-(4-ethoxyphenyl)-1-{(E)-[(naphthalen-1-ylmethyl)imino]methyl}-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione (non-preferred name)](/img/structure/B11559868.png)
![4-bromo-2-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-6-yl]imino}methyl]phenol](/img/structure/B11559869.png)
![3-chloro-N-{(E)-[5-(4-chloro-3-nitrophenyl)furan-2-yl]methylidene}-4-methylaniline](/img/structure/B11559882.png)
